6(7)-Dehydro Norgestrel
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBCUBZTPWFSKE-XUDSTZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51087-61-7 | |
| Record name | delta6-Levonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.6-LEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Identity and Structure of 6 7 Dehydro Norgestrel
Historical Development of Synthetic Routes
The synthesis of gonane-derived progestins like Norgestrel (B7790687), first synthesized in the 1960s, marked a significant advancement in steroid chemistry. researchgate.netwikipedia.org Early synthetic routes to related dienone steroids often involved multi-step processes. The introduction of a double bond at the C6-C7 position was a common strategy to modify the biological activity and metabolic profile of steroidal compounds. While specific historical details on the first synthesis of 6(7)-Dehydro Norgestrel are not extensively documented in readily available literature, its presence as an impurity in Levonorgestrel (B1675169) preparations suggests its formation has been a long-recognized aspect of progestin synthesis. clearsynth.comsynzeal.com
Dehydrogenation Methodologies Leading to this compound
The primary method for introducing the C6-C7 double bond into the Norgestrel steroid framework is through dehydrogenation. This chemical process involves the removal of hydrogen atoms from the steroid nucleus, resulting in the formation of a new double bond.
A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . du.ac.in DDQ is a powerful oxidizing agent known for its ability to dehydrogenate steroid ketones. du.ac.in The reaction is typically carried out in a suitable solvent, such as dioxane or toluene, and may be catalyzed by an acid. The mechanism is believed to proceed through a hydride abstraction from an allylic position on the steroid. du.ac.in
Another reagent that has been historically used for the dehydrogenation of steroids is chloranil (B122849) (tetrachloro-1,4-benzoquinone) . acs.orgresearchgate.net Similar to DDQ, chloranil can effect the introduction of a double bond at the C6-C7 position in Δ⁴-3-keto steroids. acs.org The reaction conditions often involve heating the steroid with chloranil in a solvent like t-butanol or xylene. researchgate.net
The table below summarizes common dehydrogenation reagents and their typical reaction conditions.
| Reagent | Typical Solvents | Reaction Conditions |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane, Toluene | Room temperature to reflux, often with an acid catalyst. du.ac.in |
| Chloranil (Tetrachloro-1,4-benzoquinone) | t-Butanol, Xylene | Reflux temperatures. acs.orgresearchgate.net |
The specificity of the dehydrogenation reaction is crucial to ensure the desired 6(7)-diene is the major product. The use of reagents like DDQ often provides good regioselectivity for the formation of the Δ⁴,⁶-diene system from a Δ⁴-3-keto steroid. du.ac.in Optimizing the yield involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. For instance, using an appropriate amount of the dehydrogenating agent can help minimize the formation of byproducts.
Multi-Step Synthesis from Precursor Steroids
This compound is typically synthesized from more readily available steroid precursors, primarily Norgestrel or its active isomer, Levonorgestrel. clearsynth.comsynzeal.com
The most direct synthetic route to this compound involves the direct dehydrogenation of Levonorgestrel. synzeal.com As Levonorgestrel already possesses the Δ⁴-3-one system, treatment with a suitable dehydrogenating agent like DDQ or chloranil introduces the second double bond at the C6-C7 position. du.ac.inacs.org
Norgestrel, being a racemic mixture of levonorgestrel and its inactive enantiomer, can also serve as a starting material. wikipedia.org Dehydrogenation of Norgestrel would result in a racemic mixture of this compound.
In the context of Levonorgestrel synthesis, this compound is considered an impurity that can arise during the manufacturing process. clearsynth.comsynzeal.com Its formation is often an undesired side reaction. However, it also serves as a useful intermediate for the synthesis of other complex steroid molecules in a research setting. The presence of the conjugated diene system in this compound offers a reactive site for further chemical modifications, making it a valuable building block for creating novel steroid derivatives.
Synthetic Chemistry and Derivatization Pathways
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of 6(7)-Dehydro Norgestrel, a key impurity and derivative in the synthesis of Norgestrel and Levonorgestrel, are critical steps to ensure the quality and purity of the final active pharmaceutical ingredient. chemicalbook.comlgcstandards.com The structural similarity between this compound and other steroid intermediates necessitates the use of highly efficient separation techniques. acs.org The primary methods employed are based on the principles of chromatography, crystallization, and solvent extraction, often used in combination to achieve the desired level of purity. britannica.comresearchgate.net
Chromatographic Methods
Chromatography is an indispensable technique in steroid chemistry for both purification and analysis. britannica.com Its effectiveness lies in the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for the separation of closely related structures. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a premier method for the purification and analysis of synthetic progestins due to its high resolution and versatility. researchgate.netresearchgate.net Reversed-phase HPLC is commonly applied, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, methods have been developed for the chromatographic separation of synthetic estrogens and progestogens using a C18 column. researchgate.net A study on the quantification of multiple synthetic progestins, including the structurally related Levonorgestrel, utilized online solid-phase extraction coupled with HPLC-tandem mass spectrometry (SPE-LC-MS/MS). nih.gov This highlights the power of combining extraction with advanced chromatography for high-purity isolation. Purity analysis of this compound reference standards is often reported using HPLC, with purities greater than 95% being achieved. lgcstandards.com
Column Chromatography: For larger-scale laboratory purifications, traditional column chromatography remains a fundamental technique. aip.org The basic principle involves separating compounds based on their adsorption to a solid stationary phase, typically silica (B1680970) gel. aip.org The separation of steroid compounds is achieved by eluting the column with a solvent system, or eluent, that allows the components to move through the column at different rates. For example, a solvent system of n-hexane and ethyl acetate (B1210297) has been used for the isolation of steroid compounds on a silica gel column. aip.org Purification of Norgestrel derivatives can be effectively performed using techniques like flash chromatography, which is an air-pressure-driven variation of column chromatography. google.com
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of reactions and the effectiveness of purification steps. It provides a rapid and cost-effective way to identify the components in a mixture. britannica.com For steroidal hormones, TLC methods have been developed using systems such as chloroform–propanol–formic acid to achieve separation. researchgate.net
Crystallization Techniques
Crystallization is a crucial method for the purification of steroids on a commercial scale, relying on differences in solubility of the target compound and its impurities in a specific solvent or solvent system. britannica.comgoogle.com
Recrystallization: This is the most common crystallization technique. The crude synthetic product is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. google.com The solid material can then be isolated by filtration. google.com For progesterone (B1679170), a related steroid, heating to 70°C in ethanol (B145695) followed by cooling to 0°C is used to obtain purified crystals. google.com This process can be repeated to enhance purity.
Extractive Drowning-Out Crystallization: This novel technique combines extraction and crystallization in a single step and has been applied to separate isomorphic steroid intermediates. researchgate.net The process involves creating two immiscible liquid phases by adding an anti-solvent (like water) to a solvent system (e.g., toluene-DMF). The anti-solvent induces crystallization of the target compound while impurities are extracted into the second liquid phase, enabling the recovery of two relatively pure products from a single process. researchgate.net
Adduct Formation: In some cases, purification can be achieved by forming a crystalline adduct with a specific solvent. A patent describes a method for purifying steroids by forming a crystalline adduct with a halo-alkane, such as chloroform. google.com The steroid is dissolved in warm chloroform, and upon cooling, the steroid-chloroform adduct crystallizes. The pure steroid can then be recovered from the adduct by heating under vacuum or by recrystallizing from a different solvent like methanol (B129727) or acetone. google.com
Extraction and Liquid-Liquid Partitioning
Extraction is a fundamental step used to isolate steroids from the crude reaction mixture. britannica.com It operates on the principle of differential solubility of the compound in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.com
Following a synthesis, the reaction mixture is often subjected to an aqueous workup. Steroids, being largely nonpolar, will preferentially dissolve in a water-immiscible organic solvent such as ether, ethyl acetate, or dichloromethane. britannica.comyoutube.com This allows for their separation from polar reagents, by-products, and salts which remain in the aqueous layer. youtube.com The process often involves using a separatory funnel to physically separate the two layers. youtube.com Multiple extractions are typically performed to maximize the recovery of the target compound. aip.org Supported liquid extraction (SLE) is a modern, high-throughput alternative where the aqueous sample is adsorbed onto a solid support, and the organic solvent flows through the support to extract the compounds of interest. nih.gov
The table below summarizes the purification techniques applicable to this compound and related synthetic steroids.
| Technique | Method Details | Typical Application | Key Findings/Parameters | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-HPLC) with C18 column. | High-purity analysis and small-scale purification. | Mobile Phase: Acetonitrile (B52724)/Methanol mixtures. Purity of >95% achieved for this compound. | researchgate.net, lgcstandards.com |
| Column Chromatography | Adsorption chromatography using silica gel as the stationary phase. | Preparative separation and purification of intermediates. | Eluent System: n-hexane/ethyl acetate mixtures. | aip.org, google.com |
| Recrystallization | Dissolution in a hot solvent (e.g., ethanol, ethyl acetate) followed by cooling. | Bulk purification of the final product and intermediates. | Can significantly reduce impurities; progesterone yield of 92% with 97.7% HPLC content from ethanol. | google.com, google.com |
| Liquid-Liquid Extraction | Partitioning between an aqueous phase and a water-immiscible organic solvent (e.g., ether, ethyl acetate). | Initial workup to isolate the crude product from the reaction mixture. | Essential for separating nonpolar steroids from polar impurities. | britannica.com, youtube.com |
| Adduct Formation Crystallization | Formation of a crystalline adduct with a solvent like chloroform. | Specialized purification to separate from closely related impurities. | Used for purifying hydrocortisone (B1673445) from impurities. | google.com |
Biotransformation and Environmental Chemical Fate
Microbial Transformation of Norgestrel (B7790687) to 6(7)-Dehydro Norgestrel
Microorganisms, including microalgae and bacteria, play a significant role in the biotransformation of norgestrel in aquatic and terrestrial environments.
Freshwater microalgae have demonstrated the ability to transform norgestrel. nih.gov Studies involving Scenedesmus obliquus and Chlorella pyrenoidosa have shown that these organisms can effectively transform norgestrel, with S. obliquus achieving almost complete transformation within five days. nih.gov One of the identified transformation products in these studies was 6,7-dehydro norgestrel. nih.gov The primary mechanisms involved in the microalgal transformation of steroids like norgestrel include reduction (hydrogenation), hydroxylation, and oxidation (dehydrogenation). mdpi.comnih.gov It has been noted that biotransformation, rather than accumulation within the algal cells, is the primary mechanism for the removal of norgestrel from aqueous solutions by these microalgae. nih.gov
Bacteria present in activated sludge are also capable of degrading norgestrel. acs.orgnih.gov Several bacterial strains have been isolated from activated sludge that can degrade norgestrel, including Enterobacter ludwigii, Aeromonas hydrophila subsp. dhakensis, Pseudomonas monteilii, Comamonas testosteroni, Exiguobacterium acetylicum, and Chryseobacterium indologenes. acs.orgnih.govacs.org Laboratory studies have shown that these bacteria can transform norgestrel into various degradation products. acs.orgresearchgate.net While direct evidence for the formation of this compound by these specific bacterial strains in the cited literature is not explicitly detailed, the transformation pathways often involve hydroxylation and subsequent dehydration, which could lead to the formation of such a product. researchgate.net For instance, the hydroxylation of levonorgestrel (B1675169) at the C6 position by microorganisms can be followed by oxidation to form a double bond between the C6 and C7 positions, resulting in 6,7-dehydronorgestrel. researchgate.net
The biotransformation of norgestrel by microorganisms is facilitated by specific enzymes. Hydroxylation reactions are often mediated by cytochrome P450 (CYP) enzymes. In the context of steroid metabolism, dehydrogenases are also crucial. For example, 17β-hydroxysteroid dehydrogenase (17β-HSD) is involved in regulating steroid activation and inactivation. While the specific enzymes responsible for the conversion of norgestrel to this compound in the studied microalgae and bacteria are not fully elucidated in the provided sources, the processes of hydroxylation and dehydrogenation are key proposed pathways. nih.govmdpi.com For instance, the formation of 6,7-dehydronorgestrel is suggested to occur after an initial hydroxylation at the C6 position, followed by an oxidation step. researchgate.net
Biotransformation by Bacterial Strains in Environmental Systems
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation processes can also contribute to the transformation of norgestrel in the environment. Norgestrel contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.gov However, it is not expected to undergo hydrolysis under typical environmental conditions due to the absence of functional groups that are readily hydrolyzed. nih.gov Some studies suggest that inorganic minerals in soils and sediments, such as iron oxides and SiO2, can facilitate the abiotic transformation of synthetic progestins. researchgate.net
Identification and Characterization of Environmental Transformation Products
Several transformation products of norgestrel have been identified in environmental samples and laboratory studies. In studies involving microalgae, two primary transformation products of norgestrel were identified: 4,5-dihydronorgestrel and 6,7-dehydronorgestrel. nih.gov In bacterial degradation studies using activated sludge, four degradation products of norgestrel were identified. acs.orgnih.govresearchgate.net Furthermore, in wastewater treatment processes, as many as 13 transformation products of norgestrel have been identified. nih.govresearchgate.net
Table 1: Identified Transformation Products of Norgestrel
| Transformation Product | Found in studies with |
|---|---|
| 4,5-dihydronorgestrel | Microalgae (Scenedesmus obliquus, Chlorella pyrenoidosa) nih.gov |
| 6,7-dehydro norgestrel | Microalgae (Scenedesmus obliquus, Chlorella pyrenoidosa) nih.gov |
| TP314 | Activated Sludge researchgate.net |
| TP328 | Activated Sludge researchgate.net |
| TP288-A | Activated Sludge researchgate.net |
Kinetics of Chemical Transformation and Degradation in Environmental Models
The degradation of norgestrel in environmental systems has been shown to follow specific kinetic models. The biotransformation of norgestrel by the microalgae Scenedesmus obliquus and Chlorella pyrenoidosa follows first-order kinetics. nih.gov Similarly, the degradation of norgestrel by bacteria from activated sludge under aerobic conditions also adheres to first-order reaction kinetics, with a reported half-life of 12.5 days. acs.orgnih.govacs.org In studies using functional bacterial gels to degrade norgestrel in wastewater, the biodegradation also followed first-order kinetics, with a kinetic constant of 0.08 h⁻¹. nih.gov
Table 2: Kinetic Data for Norgestrel Degradation
| System | Kinetic Model | Half-life (T₁/₂) | Kinetic Constant (k) | Reference |
|---|---|---|---|---|
| Microalgae (S. obliquus, C. pyrenoidosa) | First-order | - | - | nih.gov |
| Activated Sludge Bacteria | First-order | 12.5 days | - | acs.orgnih.govacs.org |
Advanced Analytical Characterization Methodologies
Chromatographic Separation Techniques
Chromatography is fundamental to separating 6(7)-Dehydro Norgestrel (B7790687) from its parent compound, Norgestrel, and other related substances. The choice of technique depends on the analytical objective, from quantitative purity assessment to qualitative profiling.
High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantitative analysis and purity verification of 6(7)-Dehydro Norgestrel, with suppliers often specifying a purity of over 95% as determined by HPLC. lgcstandards.comlgcstandards.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of steroids. nih.govresearchgate.net
Detailed research findings demonstrate that C18 stationary phases are highly effective for steroid separation. researchgate.netplos.org The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Isocratic elution can be effective, though gradient elution may be employed for complex mixtures of steroids to achieve better resolution. nih.govresearchgate.net For instance, a method for separating various steroids, including progesterone (B1679170), utilized a microBondapak C18 column with an isocratic mobile phase of 50:50 (v/v) acetonitrile and water. researchgate.net Another application for separating norgestrel enantiomers used a chiral stationary phase with a water and acetonitrile mobile phase. sigmaaldrich.com Detection is commonly performed using a UV detector, with wavelengths set to monitor the chromophores within the steroid structure. researchgate.netsigmaaldrich.com The development of such HPLC methods is essential for the validation of analytical procedures for Norgestrel and its impurities. clearsynth.comsynzeal.com
Table 1: Example HPLC Conditions for Analysis of Norgestrel and Related Compounds This table presents a composite of typical conditions reported for the analysis of norgestrel and similar progestins, adaptable for this compound.
| Parameter | Condition | Source |
|---|---|---|
| Column | CYCLOBOND II, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |
| or Reversed-Phase C18 | researchgate.net | |
| Mobile Phase | Acetonitrile and Water (e.g., 30:70 v/v) | sigmaaldrich.com |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netsigmaaldrich.com |
| Temperature | Ambient (e.g., 22-30 °C) | researchgate.netsigmaaldrich.com |
| Detection | UV at 254 nm | sigmaaldrich.com |
| Injection Volume | 1 - 50 µL | researchgate.netsigmaaldrich.com |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of progestins and their metabolites. nih.gov Due to the low volatility of steroids like this compound, derivatization is a common prerequisite for GC analysis. researchgate.net This process converts the steroid into a more volatile and thermally stable compound. A frequent approach is the formation of enolized-trimethylsilyl (TMS) derivatives. researchgate.net
Indirect methods may also be used, where the compound is reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com While specific GC methods for this compound are not extensively detailed in public literature, the established protocols for norgestrel and other anabolic steroids are applicable. nih.govresearchgate.netnih.gov These methods are invaluable for metabolic studies and for detecting trace amounts of impurities.
Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative analysis and purity profiling of steroids. iarc.fr It is often employed to monitor the progress of chemical reactions during synthesis, such as in the preparation of norgestrel derivatives. google.com For pharmaceutical preparations, TLC provides a straightforward method for identification by comparing the retention factor (Rf) of the sample spot to that of a reference standard. nih.goviarc.fr
In the context of this compound, TLC can be used to quickly assess its presence as an impurity in batches of Norgestrel. A suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of nonpolar and polar solvents. The specific solvent system is chosen to achieve optimal separation between Norgestrel and this compound. Visualization of the separated spots is typically achieved under UV light or by staining with a chemical reagent that reacts with the steroids.
Gas Chromatography (GC) Applications
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of this compound. Suppliers of this reference standard confirm its identity with comprehensive NMR data. allmpus.com
¹H-NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the ethynyl (B1212043) proton, the olefinic protons in the A and B rings, and the ethyl group protons.
¹³C-NMR reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon (C-3), the alkyne carbons (C-20, C-21), the olefinic carbons (C-4, C-5, C-6, C-7), and the ethyl group carbons.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Norgestrel-Related Structure This table provides illustrative data based on a closely related norgestrel derivative, highlighting the types of signals expected for this compound. google.com The exact shifts for this compound may vary.
| Atom | Representative ¹³C Shift (δ ppm) | Representative ¹H Shift (δ ppm) |
|---|---|---|
| C-3 | ~151-154 | - |
| C-4 | ~111-118 | ~5.8-6.4 (m) |
| C-6 | Olefinic Region | Olefinic Region |
| C-7 | Olefinic Region | Olefinic Region |
| C-13 | - | - |
| -CH₂- (Ethyl) | ~18.3 | ~1.40 (m) |
| -CH₃ (Ethyl) | ~9.4 | ~0.92 (t) |
| C-17 | ~79.6 | - |
| -OH (C-17) | - | ~5.23 (s) |
| ≡CH | ~74.9 | ~3.28 (s) |
| -C≡ | ~89.1 | - |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. allmpus.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₂₁H₂₆O₂. nih.gov The exact mass is reported as 310.193280068 Da. nih.gov
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing progestins in various matrices. plos.orgresearchgate.net In MS/MS analysis, the protonated molecular ion [M+H]⁺ is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, which contains a ketone functional group, major fragmentation pathways would involve cleavages of the steroid rings. libretexts.orgmiamioh.edu Analysis of the fragmentation can help differentiate it from other isomers and related impurities. nih.gov
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₆O₂ | clearsynth.comlgcstandards.comnih.gov |
| Molecular Weight | 310.43 g/mol | clearsynth.comlgcstandards.com |
| Monoisotopic Mass | 310.193280068 Da | nih.gov |
| Primary Ion (ESI+) | [M+H]⁺ (m/z ≈ 311.20) | nih.gov |
| Expected Fragmentation | Cleavage of steroid rings, loss of water (H₂O), loss of ethylene (B1197577) (C₂H₄) from the ethyl group. | libretexts.orgmiamioh.edu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. researchgate.netijrti.org By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific molecular structure.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3600-3200 |
| C≡C-H (alkyne) | ~3300 |
| C-H (alkane/alkene) | 3000-2850 |
| C=O (ketone) | 1750-1680 |
| C=C (alkene) | 1680-1640 |
| C≡C (alkyne) | 2260-2100 |
This table is generated based on typical infrared absorption frequencies for the respective functional groups and does not represent experimentally verified data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the chromophores within a molecule, which are the parts of the molecule that absorb light in the UV-Vis region. This technique is particularly useful for conjugated systems, such as the α,β-unsaturated ketone and the additional double bond present in the steroidal framework of this compound. researchgate.netpreprints.org
The conjugated diene system in this compound is expected to exhibit a characteristic maximum absorption wavelength (λmax). The position and intensity of this absorption are sensitive to the molecular environment and can be used for quantitative analysis. For comparison, similar steroidal compounds like progesterone have shown a λmax around 241.6 nm. ijnrd.org The specific λmax for this compound would require experimental determination but is crucial for its identification and quantification in various analytical methods. researchgate.net
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Chromophore | Predicted λmax (nm) |
| Conjugated diene system (C=C-C=O) | ~240-300 |
This table provides an estimated range based on similar steroidal structures. Actual experimental data is required for precise characterization.
Development and Validation of Analytical Methods for Impurity Profiling
The development and validation of analytical methods are critical for the impurity profiling of active pharmaceutical ingredients (APIs) and their related compounds. researchgate.net For this compound, which is itself an impurity of Norgestrel and Levonorgestrel (B1675169), robust analytical methods are essential to detect, identify, and quantify its presence in drug substances and products. clearsynth.comsynzeal.comchemwhat.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. researchgate.netpharmtech.comresearchgate.net The development of an HPLC method involves a systematic approach to select the appropriate stationary phase (column), mobile phase composition, flow rate, and detector to achieve optimal separation of the main compound from its impurities. researchgate.netresearchgate.net
Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the method is reliable and reproducible. pharmtech.comresearchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.netpharmtech.com
Accuracy: The closeness of the test results to the true value. pharmtech.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmtech.comnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. ijnrd.orgnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijnrd.orgnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmtech.com
Table 3: Typical HPLC Method Parameters for Steroid Impurity Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water mixture |
| Detector | UV/Photodiode Array (PDA) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
This table represents common starting conditions for developing an HPLC method for steroid analysis and may require optimization for this compound.
Application in Quality Control and Reference Standard Characterization
This compound serves as a critical reference standard in the quality control of Norgestrel and Levonorgestrel. clearsynth.comsynzeal.comlgcstandards.com As a known impurity, its availability in a highly purified form allows for the accurate identification and quantification of its presence in manufactured batches of the API. chemwhat.comlgcstandards.com
In quality control laboratories, the characterized reference standard of this compound is used to:
Peak Identification: Confirm the identity of impurity peaks in chromatograms of the API by comparing retention times.
System Suitability: Ensure the analytical system is performing correctly before analyzing samples.
Quantification: Determine the concentration of the impurity in the API, ensuring it does not exceed specified limits set by pharmacopoeias and regulatory authorities. ijrti.org
The comprehensive characterization of the reference standard itself is paramount and involves a battery of analytical tests to confirm its structure and establish its purity. clearsynth.comsynzeal.com This ensures the reliability of the quality control tests that depend on it.
Computational and Theoretical Chemical Studies
Molecular Mechanics and Quantum Chemical Calculations
The study of steroids frequently employs a combination of molecular mechanics (MM) and quantum chemical (QM) calculations to model their behavior. MM methods use classical physics-based force fields to calculate the energy of a molecule, making them suitable for studying large systems and dynamic processes. In contrast, QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of a molecule, providing higher accuracy for electronic properties and reaction mechanisms. pharmdbm.comwikipedia.org
While specific DFT studies on 6(7)-Dehydro Norgestrel (B7790687) are not prominent in the literature, extensive research on its analogs, Norgestrel and Levonorgestrel (B1675169), demonstrates the utility of these methods. For instance, molecular dynamics (MD) simulations, which use MM force fields like AMBER, have been employed to study the interaction of Norgestrel with proteins such as the Sex Hormone-Binding Globulin (SHBG). nih.govsci-hub.se These simulations provide a detailed view of how the ligand binds within the receptor pocket.
Quantum chemistry calculations have been performed for related progestins like testosterone (B1683101) and progesterone (B1679170) to interpret vibrational spectra and understand intermolecular forces. researchgate.net DFT methods, with various functionals and basis sets, are commonly used to model the interaction of progestins with biological targets or synthetic polymers. researchgate.net
Table 1: Computational Methods Applied to Norgestrel and Related Steroids
| Computational Method | Application | Compound(s) Studied | Key Findings/Purpose |
| Molecular Dynamics (MD) | Simulation of protein-ligand binding | Norgestrel, Levonorgestrel | To understand conformational changes and binding affinity to receptors like SHBG and the Progesterone Receptor (PR). nih.govresearchgate.net |
| Molecular Docking | Prediction of binding pose | Norgestrel, Levonorgestrel | To identify the lowest energy conformation of the ligand within a protein's active site and analyze interactions. wiley.comresearchgate.net |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction pathways | Progesterone, Testosterone, Steroidal Dienones | To predict reaction products, interpret spectra, and calculate thermodynamic properties. researchgate.netnih.gov |
| Semi-empirical PM3 | Calculation of molecular vibrations | Testosterone | To assign internal vibration modes and correlate with experimental NMR and neutron scattering data. researchgate.net |
Conformational Analysis and Energy Minimization
The biological function of a steroid is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. This process typically involves systematically rotating bonds and calculating the potential energy of each resulting structure, a process followed by energy minimization to locate the most stable conformers (global and local minima). pharmdbm.com
For 6(7)-Dehydro Norgestrel, public databases note that generating a 3D conformer is challenging due to a number of undefined stereocenters, which highlights the complexity of its conformational landscape. nih.gov
However, computational studies on its parent compounds have provided significant insights. Molecular dynamics simulations of Norgestrel bound to the SHBG dimer have been used to analyze its conformational stability and the energetic basis for its molecular recognition. nih.gov Similarly, MD simulations have been used to explore the conformational adaptations of the progesterone receptor when bound to Levonorgestrel, revealing how the ligand induces specific structural changes in the receptor. researchgate.net Computational studies on progesterone have also successfully predicted crystal structures by performing a thorough search for low-energy conformers and comparing them with experimental data. researchgate.net These analyses are critical for understanding how the subtle topography of the molecule dictates its interaction with specific biological targets.
Table 2: Findings from Conformational Studies of Related Progestins
| Study Focus | Compound(s) | Method | Key Findings |
| Ligand-Receptor Binding | Norgestrel, Estradiol | MD Simulations, MMGBSA | Dimerization of the SHBG receptor exerts distinct effects on the binding affinity of different steroids, indicating allosteric regulation. nih.gov |
| Receptor Activation | Levonorgestrel | X-ray Crystallography, MD Simulations | The structure of the progesterone receptor in complex with Levonorgestrel reveals specific contacts (e.g., with Asn719) that contribute to its high potency. Simulations show how ligands induce "closed" conformations associated with receptor activation. researchgate.net |
| Protein-Ligand Interaction | Norgestrel | Molecular Docking, Spectroscopy | Norgestrel binds to Sudlow site I of Human Serum Albumin (HSA), with hydrogen bonding and van der Waals forces being the dominant interactions. wiley.com |
Prediction of Spectroscopic Properties
Computational chemistry offers the ability to predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. While experimental spectra are the gold standard for structure elucidation, predicted spectra can be invaluable for confirming assignments, distinguishing between isomers, or identifying unknown compounds. chemrxiv.org
The standard approach involves first optimizing the molecular geometry using a reliable method like DFT. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the predicted chemical shifts for ¹H and ¹³C NMR. chemrxiv.org Bayesian probability methods, such as DP4+, can then be used to determine the most likely structure by comparing the computed chemical shifts of several candidate molecules against the experimental data. chemrxiv.org
Table 3: General Workflow for Computational NMR Prediction
| Step | Action | Purpose |
| 1. Geometry Optimization | Calculate the lowest energy 3D structure of the molecule using a QM method (e.g., DFT). | To ensure the subsequent calculations are performed on a realistic and stable molecular conformation. |
| 2. Shielding Calculation | Compute the magnetic shielding constants for each atom (e.g., ¹H, ¹³C) in the optimized structure. | To determine how the electronic environment around each nucleus affects the local magnetic field. |
| 3. Chemical Shift Prediction | Convert the absolute shielding constants to chemical shifts (ppm) by referencing them against a calculated standard (e.g., TMS). | To generate a predicted NMR spectrum that can be directly compared with experimental data. |
| 4. Structural Validation | Compare the predicted spectrum with the experimental spectrum. Use statistical methods (e.g., DP4+) if necessary. | To confirm the proposed chemical structure or to distinguish between possible isomers. chemrxiv.org |
Theoretical Elucidation of Chemical Reaction Pathways
Understanding how a molecule is formed or how it reacts is a central theme in chemistry. Computational methods can elucidate reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating transition state structures and calculating the energy barriers associated with a given pathway, thereby predicting the feasibility and potential outcomes of a reaction.
A highly relevant study investigated the chlorination of various steroidal enones and dienones using DFT. nih.gov Since this compound is a steroidal dienone, the findings from this work are directly applicable. The computational data predicted that for dienones, the reaction with chlorine would proceed via specific intermediates to yield 9,10-epoxide structures. These theoretical predictions were subsequently confirmed by laboratory experiments where the predicted epoxide products were identified via High-Resolution Mass Spectrometry (HRMS) and NMR. nih.gov This highlights the predictive power of DFT in determining the fate of complex molecules in chemical reactions.
On a broader scale, computational tools assist in planning the total synthesis of complex steroids. youtube.com While detailed quantum chemical calculations for entire multi-step syntheses are often too complex, theoretical principles guide retrosynthetic analysis and help in understanding key bond-forming events, such as cyclization cascades that form the steroid's characteristic ring system. sketchy.comlibretexts.orgpressbooks.pub
Table 4: Example of Theoretical Reaction Pathway Elucidation for Steroids
| Reaction Studied | Steroid Class | Computational Method | Key Prediction | Experimental Verification |
| Chlorination | Dienones | Density Functional Theory (MN15 functional) | Reaction proceeds through spontaneous C4 chlorination followed by further reaction. nih.gov | Formation of 9,10-epoxide products confirmed by HRMS and NMR analysis. nih.gov |
| Chlorination | Trienones | Density Functional Theory (MN15 functional) | Reaction proceeds through spontaneous C4 chlorination. nih.gov | Formation of 4-chloro derivatives confirmed. nih.gov |
Role As a Chemical Intermediate and Research Reagent
Precursor in the Synthesis of Novel Steroidal Compounds
6(7)-Dehydro Norgestrel (B7790687), being a close structural analog of the synthetic progestin Norgestrel, occupies a key position as an intermediate in the synthesis of other bioactive steroids. While direct, large-scale synthesis routes starting from 6(7)-Dehydro Norgestrel are not extensively documented in mainstream literature, its parent compounds and derivatives are pivotal in creating next-generation steroidal drugs.
Gestrinone, a synthetic steroid, is structurally related to Norgestrel and is considered a δ⁹,¹¹ analogue of Levonorgestrel (B1675169). wikipedia.orgdrugbank.com The synthesis of Gestrinone can involve intermediates derived from the Norgestrel family. google.com For instance, a key intermediate in the synthesis of Levonorgestrel is also the precursor for producing Gestrinone, Gestodene, and Norgestimate. google.com Given that this compound is a known impurity and derivative of Levonorgestrel, it represents a variation of the core structure used to build these other hormonal agents. chemicalbook.com
Furthermore, progestins like Norgestrel and Gestrinone serve as starting materials for "designer steroids." Research has shown that Norgestrel can be hydrogenated to synthesize Norbolethone. gtfch.org Similarly, Gestrinone is the direct precursor for the synthesis of Tetrahydrogestrinone (THG) through a nickel-catalyzed hydrogenation of its 17α-alkine group. gtfch.org These transformations highlight the role of the fundamental 19-nortestosterone backbone, which this compound possesses, as a foundational structure for creating novel compounds with potent biological activities. nih.gov
| Starting Material | Synthetic Product | Key Transformation |
| Norgestrel | Norbolethone | Nickel-catalyzed hydrogenation gtfch.org |
| Gestrinone | Tetrahydrogestrinone (THG) | Nickel-catalyzed hydrogenation gtfch.org |
| Levonorgestrel Intermediate | Gestrinone, Gestodene, Norgestimate | Birch Reduction and subsequent steps google.com |
Building Block for Structure-Activity Relationship Studies (Focused on chemical modifications)
The structure of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence a molecule's biological effects. As a derivative of Norgestrel, it belongs to the 19-nortestosterone family, a class of steroids that has been extensively studied. nih.gov
Key structural features of this compound that are of interest for chemical modification include:
The 17α-ethynyl group : This functional group is crucial for the oral activity of many synthetic progestins. gtfch.org Studies on related compounds like Norgestrel and Gestrinone show that modifications at this position significantly alter biological activity. For example, reducing the ethynyl (B1212043) group to an ethyl or allyl group can dramatically enhance androgenic bioactivity. nih.gov
The C6-C7 double bond : The introduction of unsaturation in the B-ring of the steroid nucleus, as seen in this compound, modifies the planarity and electronic properties of the molecule compared to its saturated counterpart, Norgestrel. This can influence receptor binding affinity and metabolic stability.
The 13-ethyl group : This substitution, characteristic of gonane-type progestins like Norgestrel, is another point of modification that can be explored to modulate activity.
Research on a wide range of synthetic progestins has demonstrated that derivatives of 19-nortestosterone and 18-methyl-19-nortestosterone (B1250990) (the class to which this compound belongs) possess significant intrinsic androgenicity, largely due to the 17α-ethynylation. nih.gov By using this basic structure as a building block, researchers can synthesize a series of analogs with targeted modifications to probe the specific structural requirements for progestogenic and androgenic receptor interactions, aiming to develop compounds with more selective activity. nih.govresearchgate.net
Applications in Synthetic Organic Chemistry Research
Within the broader field of synthetic organic chemistry, the primary application of this compound is as a specialized building block for the creation of other complex, bioactive steroidal molecules. researchgate.netsrce.hr Its utility is derived from its advanced, multi-cyclic structure which provides a head start in the synthesis of other steroids, a process known as semisynthesis. researchgate.net Constructing the tetracyclic steroid core from simple precursors (de novo synthesis) is a complex and lengthy process. researchgate.net Therefore, using a pre-existing steroidal framework like this compound is a more efficient strategy for accessing novel derivatives for research and potential therapeutic development.
Its application is generally confined to laboratories specializing in medicinal chemistry and steroid synthesis, where it can be used to generate analogs for biological screening or as a starting point for developing new synthetic methodologies for steroid modifications. srce.hrcore.ac.uk Wider applications as a general reagent or catalyst in organic synthesis have not been reported.
Reference Standard in Pharmaceutical Chemistry Research
A critical application of this compound is its use as a reference standard in pharmaceutical quality control. synzeal.comsynthinkchemicals.compharmacompass.com It is officially recognized as Levonorgestrel EP Impurity M by the European Pharmacopoeia (EP). chemicalbook.com
In the manufacturing of pharmaceutical active ingredients (APIs) like Levonorgestrel, impurities can arise from the starting materials, intermediates, or degradation products. Regulatory agencies require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.
This compound, as a known process impurity, is synthesized in a highly purified form to be used as a certified reference material. Its applications in this context include:
Analytical Method Development : It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying this specific impurity in batches of Levonorgestrel or Norgestrel.
Quality Control (QC) Testing : It serves as a benchmark in routine QC testing of manufactured API batches to ensure that the level of Impurity M does not exceed the specified limits. pharmacompass.com
Stability Studies : It is used to assess the stability of the drug substance under various conditions and to identify potential degradation pathways.
The availability of this compound as a certified pharmaceutical secondary standard is essential for drug manufacturers to comply with stringent regulatory requirements. pharmacompass.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
